2-Acetoxy-4'-heptyloxybenzophenone

Description

BenchChem offers high-quality 2-Acetoxy-4'-heptyloxybenzophenone suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-Acetoxy-4'-heptyloxybenzophenone including the price, delivery time, and more detailed information at info@benchchem.com.

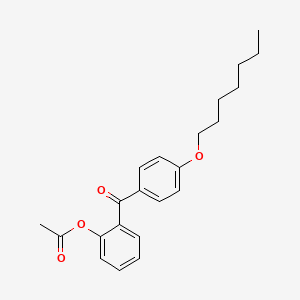

Structure

3D Structure

Properties

IUPAC Name |

[2-(4-heptoxybenzoyl)phenyl] acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H26O4/c1-3-4-5-6-9-16-25-19-14-12-18(13-15-19)22(24)20-10-7-8-11-21(20)26-17(2)23/h7-8,10-15H,3-6,9,16H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CBUCLRKEIHMHCJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCOC1=CC=C(C=C1)C(=O)C2=CC=CC=C2OC(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H26O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20641590 | |

| Record name | 2-[4-(Heptyloxy)benzoyl]phenyl acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20641590 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

354.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

890098-62-1 | |

| Record name | 2-[4-(Heptyloxy)benzoyl]phenyl acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20641590 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Contextualization Within Substituted Benzophenone Chemistry

Substituted benzophenones are a class of organic compounds built upon the benzophenone (B1666685) (diphenylmethanone) scaffold, which consists of two phenyl rings attached to a central carbonyl group. wikipedia.org The versatility of this core structure allows for the introduction of a wide array of functional groups onto one or both aromatic rings, leading to a vast library of derivatives with tailored properties. nih.gov

The synthesis of these derivatives often involves classical organic reactions. Key methods include the Friedel-Crafts acylation, where an arene reacts with a benzoyl chloride derivative, and the addition of aryl nucleophiles to benzaldehydes or benzoic acid derivatives. thieme-connect.de For compounds like 2-Acetoxy-4'-heptyloxybenzophenone, the synthesis would logically proceed through precursors such as hydroxybenzophenones. The synthesis of 2-hydroxybenzophenones and 4-hydroxybenzophenone (B119663) can be achieved through various established routes, including Friedel-Crafts acylation and the hydrolysis of corresponding halo- or methoxy-substituted benzophenones. chemicalbook.comchemicalbook.comgoogle.com

A particularly relevant reaction in this context is the Fries rearrangement, which converts phenolic esters into hydroxyaryl ketones. sigmaaldrich.com This reaction is a standard method for preparing the acyl phenol (B47542) precursors necessary for synthesizing more complex benzophenone derivatives. nih.govsigmaaldrich.com The complexity of synthesis can increase significantly with the degree of substitution, especially with multiple groups near the central ketone bridge, which can lead to steric hindrance and unusual reactivity. thieme-connect.dethieme-connect.com

Significance in Modern Organic Synthesis and Advanced Materials Science Research

The benzophenone (B1666685) scaffold is a ubiquitous and important building block in organic chemistry. wikipedia.orgnih.gov Beyond their role as synthetic intermediates, substituted benzophenones have found direct applications in diverse fields, most notably in materials science. nih.govtaylorandfrancis.com

One of the most prominent industrial uses of benzophenone derivatives is as photoinitiators and UV-blocking agents. wikipedia.orgnih.gov They are incorporated into polymers, coatings, and packaging to prevent degradation from UV light. wikipedia.org The specific substitution pattern on the benzophenone core dictates its absorption spectrum and photochemical behavior. nih.govacs.org

The structure of 2-Acetoxy-4'-heptyloxybenzophenone, particularly the long heptyloxy chain, suggests a strong potential for application in the field of liquid crystals. Long alkyl or alkoxy chains are common features in molecules designed to exhibit mesomorphic (liquid crystalline) phases. nih.gov Research into benzophenone derivatives has explored their use in forming various liquid crystal phases, which are crucial for display technologies and other optical applications. nih.govnih.gov Furthermore, benzophenone-based materials are being investigated for use in organic light-emitting diodes (OLEDs), acting as host materials or emitters. researchgate.netmdpi.com

Overview of Academic Research Directions for Benzophenone Derivatives

Academic research into benzophenone (B1666685) derivatives is vibrant and multifaceted, exploring their chemical, physical, and biological properties. Key research directions include:

Advanced Materials: There is a strong focus on incorporating benzophenone units into novel materials. This includes the development of high-performance polymers like PEEK, which can be generated from derivatives such as 4,4'-difluorobenzophenone. wikipedia.org A major contemporary research avenue is their use in electro-optical devices. The benzophenone core is being exploited for the synthesis of organic semiconductors, including thermally activated delayed fluorescent (TADF) emitters for next-generation OLEDs. researchgate.net

Liquid Crystals: As suggested by the structure of 2-Acetoxy-4'-heptyloxybenzophenone, the design and synthesis of new liquid crystalline materials based on the benzophenone core is an active field. Studies focus on how molecular structure, including the length of alkyl chains and the position of substituents, influences the type of mesophase (e.g., smectic, nematic) and the temperature range of its stability. nih.govnih.gov

Medicinal Chemistry: The benzophenone scaffold is present in numerous molecules with a wide range of biological activities, leading to extensive research in medicinal chemistry. nih.gov Synthetic derivatives are continuously being developed and screened for potential therapeutic applications. royalsocietypublishing.org

The study of specific compounds like 2-Acetoxy-4'-heptyloxybenzophenone contributes to the broader understanding of how targeted structural modifications can fine-tune the properties of benzophenone derivatives for specialized, high-performance applications in materials science and beyond.

Chemical Compound Data

Table 1: Properties of 2-Acetoxy-4'-heptyloxybenzophenone

| Property | Value |

|---|---|

| IUPAC Name | 2-[4-(heptyloxy)benzoyl]phenyl acetate |

| CAS Number | 890098-62-1 sigmaaldrich.com |

| Molecular Formula | C₂₂H₂₆O₄ sigmaaldrich.com |

| Molecular Weight | 354.45 g/mol sigmaaldrich.com |

| InChI Key | CBUCLRKEIHMHCJ-UHFFFAOYSA-N sigmaaldrich.com |

Table 2: List of Chemical Compounds Mentioned

| Compound Name |

|---|

| 2-Acetoxy-4'-heptyloxybenzophenone |

| 2-hydroxybenzophenone (B104022) |

| 4,4'-difluorobenzophenone |

| 4-hydroxybenzophenone (B119663) |

| Benzophenone (Diphenylmethanone) |

| Benzoyl chloride |

Advanced Synthetic Methodologies for 2-Acetoxy-4'-heptyloxybenzophenone and Its Analogues

The synthesis of specifically substituted benzophenone derivatives, such as 2-Acetoxy-4'-heptyloxybenzophenone, is a field of significant interest due to the utility of these compounds as intermediates and functional molecules. The precise arrangement of substituents on the benzophenone scaffold necessitates sophisticated and controlled synthetic strategies. This article explores advanced methodologies focused on the formation of this compound and its analogues, detailing key chemical transformations and modern catalytic approaches.

Photochemistry and Photophysics of 2 Acetoxy 4 Heptyloxybenzophenone

Mechanisms of Ultraviolet Light Absorption and Energy Dissipation

As a benzophenone (B1666685) derivative, 2-acetoxy-4'-heptyloxybenzophenone is expected to exhibit strong absorption in the UV region of the electromagnetic spectrum. The primary electronic transition responsible for this absorption is the n → π* transition of the carbonyl group, which is typically weaker, and the more intense π → π* transitions of the aromatic rings. The presence of the electron-donating 4'-heptyloxy group (an alkoxy group) and the 2-acetoxy group influences the position and intensity of these absorption bands.

Alkoxy groups in the para position of the benzoyl moiety are known to cause a bathochromic (red) shift of the π → π* absorption band. Therefore, the heptyloxy group at the 4'-position is expected to shift the absorption maximum to longer wavelengths compared to unsubstituted benzophenone. The acetoxy group at the 2-position will also modulate the electronic structure and, consequently, the UV absorption spectrum.

Upon absorption of a UV photon, the molecule is promoted to an excited singlet state (S₁). From this state, it can dissipate the excess energy through several pathways. In the absence of the efficient ESIPT mechanism, which provides a rapid non-radiative decay channel in 2-hydroxybenzophenones, other processes become more prominent. These include intersystem crossing to the triplet state, fluorescence, and photochemical reactions.

Table 1: Representative UV Absorption Data for Related Benzophenone Derivatives

| Compound | Solvent | λ_max (nm) | Molar Absorptivity (ε) |

| Benzophenone | Ethanol | 252, 335 | 18,600, 110 |

| 4-Methoxybenzophenone | Ethanol | 286 | 16,000 |

| 2-Hydroxy-4-methoxybenzophenone | Methanol | 287, 325 | 14,800, 9,300 |

Note: Data for 2-Acetoxy-4'-heptyloxybenzophenone is not available. The table provides values for structurally related compounds to illustrate general trends.

Fluorescence and Phosphorescence Spectroscopic Quenching Studies

Given the expected low fluorescence quantum yield of 2-acetoxy-4'-heptyloxybenzophenone due to efficient intersystem crossing, fluorescence quenching studies may be challenging. However, the molecule is expected to exhibit phosphorescence at low temperatures in a rigid matrix, a characteristic feature of benzophenones. The phosphorescence emission originates from the T₁ state and is typically observed at longer wavelengths compared to fluorescence.

Phosphorescence quenching studies can provide valuable information about the reactivity of the triplet state. Quenchers, which are molecules that can deactivate the triplet state of the benzophenone derivative, can operate through two primary mechanisms:

Energy Transfer: If the quencher has a triplet energy level lower than that of 2-acetoxy-4'-heptyloxybenzophenone, the energy can be transferred from the excited benzophenone to the quencher. This process is often diffusion-controlled.

Electron Transfer: The excited benzophenone can act as an electron acceptor or donor in the presence of a suitable quencher, leading to the formation of radical ions.

Common quenchers for benzophenone triplets include naphthalene (B1677914) and its derivatives, which are often used to determine triplet state lifetimes and energies.

Photoinduced Reaction Pathways and Photodegradation Mechanisms (e.g., Norrish Type I and II)

The absence of a photostabilizing ortho-hydroxyl group makes 2-acetoxy-4'-heptyloxybenzophenone susceptible to photodegradation. Several photoinduced reaction pathways are plausible:

Photo-Fries Rearrangement: This is a likely and significant photochemical reaction for this molecule. Upon absorption of UV light, the acetoxy group can rearrange to the ortho and para positions of the benzoyl ring, leading to the formation of 2-hydroxy-3-acetylbenzophenone and 2-hydroxy-5-acetylbenzophenone derivatives. This reaction proceeds via the cleavage of the ester bond to form a radical pair, which then recombines.

Norrish Type I Reaction: This reaction involves the homolytic cleavage of the carbon-carbon bond adjacent to the carbonyl group (α-cleavage). wikipedia.org For 2-acetoxy-4'-heptyloxybenzophenone, this would lead to the formation of a benzoyl radical and a substituted phenyl radical. These radicals can then undergo various secondary reactions, such as recombination, disproportionation, or reaction with the solvent or other molecules.

Norrish Type II Reaction: This reaction involves the intramolecular abstraction of a hydrogen atom from the γ-position by the excited carbonyl oxygen, leading to the formation of a 1,4-biradical. wikipedia.org In the case of 2-acetoxy-4'-heptyloxybenzophenone, the heptyloxy chain provides γ-hydrogens. The resulting biradical can then undergo cleavage (to form an alkene and an enol) or cyclization (Yang cyclization) to form a cyclobutanol.

Investigation of Photoreactivity with Polymeric and Environmental Substrates

Benzophenone and its derivatives are well-known photosensitizers and are used to initiate photochemical reactions in various substrates, including polymers. The triplet state of 2-acetoxy-4'-heptyloxybenzophenone is expected to be a potent hydrogen abstractor.

When incorporated into a polymeric matrix containing abstractable hydrogen atoms (e.g., polyolefins, polyethers), the excited benzophenone derivative can abstract a hydrogen atom from the polymer backbone, generating a polymer radical. This process can lead to:

Polymer Crosslinking: The polymer radicals can combine with each other, leading to the formation of a crosslinked network, which can alter the mechanical and physical properties of the polymer.

Polymer Degradation: The polymer radicals can also undergo chain scission or other degradation reactions, leading to a loss of molecular weight and deterioration of the polymer's properties.

In environmental contexts, the photoreactivity of 2-acetoxy-4'-heptyloxybenzophenone is also a concern. Its photodegradation products, such as the hydroxylated and acetylated benzophenones formed via the photo-Fries rearrangement, may have their own environmental and toxicological profiles. Furthermore, as a photosensitizer, it could potentially promote the degradation of other organic pollutants present in the environment through the generation of reactive oxygen species or by direct hydrogen abstraction.

Structure Activity Relationships Sar and Quantitative Structure Activity Relationships Qsar in Benzophenone Derivatives

Impact of Acetoxy and Heptyloxy Substituents on Molecular Functionality

The introduction of acetoxy and heptyloxy substituents onto the benzophenone (B1666685) scaffold significantly modifies its electronic and steric properties, which in turn dictates its molecular functionality. The acetoxy group, being an ester, has an electron-withdrawing character that can influence the distribution of electron density across the aromatic rings. This affects the energy levels of the molecule's frontier orbitals.

The heptyloxy group, a long alkyl chain ether, primarily imparts lipophilicity to the molecule. This increased lipophilicity can enhance the compound's solubility in nonpolar matrices, a crucial factor for its application in materials science. Research on analogues suggests that a tolerance for lipophilic substituents on the terminal benzophenone ring can be a key feature for potent activity in certain biological contexts. nih.gov

A study on balanol (B57124) analogues, which feature modified benzophenone subunits, indicated that specific modifications to the polar structural elements of the benzophenone are crucial for potent protein kinase C (PKC) inhibitors. nih.gov While not a direct study of 2-Acetoxy-4'-heptyloxybenzophenone, this research underscores the principle that substituents dramatically alter molecular function. nih.gov

Correlations between Structural Features and Photoprotective Efficacy in Materials

Benzophenones are a well-established class of organic compounds used as UV filters in various materials to prevent photodegradation. nih.gov Their photoprotective mechanism relies on their ability to absorb UV radiation and dissipate the energy through photophysical processes, primarily via a rapid and efficient keto-enol tautomerization.

The efficacy of this process is highly dependent on the substitution pattern on the benzophenone core. The presence of a hydroxyl group at the ortho position to the carbonyl group is a critical structural feature for efficient energy dissipation. While 2-Acetoxy-4'-heptyloxybenzophenone has an acetoxy group at the 2-position, this can be hydrolyzed to a hydroxyl group, which is a common activation step for such photoprotective agents.

The heptyloxy group at the 4'-position serves to anchor the molecule within a polymer matrix, preventing its migration and leaching. This long alkyl chain enhances the compatibility of the UV absorber with the host material, ensuring long-term protection. The correlation between structure and photoprotective efficacy is a key area of research for developing more durable and effective polymer stabilizers.

Computational Approaches to SAR/QSAR for Rational Design of Benzophenone Analogues

Computational chemistry provides powerful tools for elucidating the structure-activity and quantitative structure-activity relationships of benzophenone derivatives, facilitating the rational design of new analogues. nih.gov Techniques such as Density Functional Theory (DFT) and molecular docking are employed to understand the interactions of these molecules at an atomic level. nih.gov

DFT calculations can predict the electronic properties of benzophenone derivatives, such as their absorption spectra and the energy of their frontier molecular orbitals (HOMO and LUMO). nih.gov This information is vital for predicting their UV-absorbing capabilities and photostability. For instance, a balanced energy gap can contribute to both stability and reactivity. nih.gov

Molecular docking simulations can be used to predict the binding affinity and orientation of benzophenone analogues within a biological target, such as an enzyme or receptor. nih.gov This is particularly relevant in drug discovery, where SAR studies are crucial for optimizing the potency and selectivity of lead compounds. nih.gov These computational methods enable the screening of large virtual libraries of compounds, prioritizing the most promising candidates for synthesis and experimental testing. nih.gov

Table 1: Computational Methods in Rational Drug Design

| Computational Technique | Application in Benzophenone Analogue Design | Reference |

|---|---|---|

| Molecular Docking | Predicts binding modes and affinities to therapeutic targets. | nih.gov |

| Density Functional Theory (DFT) | Analyzes electronic structure, stability, and reactivity. | nih.gov |

| Virtual Screening | Screens large compound libraries for potential hits. | nih.gov |

Predictive Models for Structure-Property Relationships

Predictive models based on QSAR are instrumental in forecasting the properties of new benzophenone analogues without the need for their synthesis and testing. nih.gov These models establish a mathematical relationship between the structural or physicochemical properties of a set of compounds and their observed activity or property. nih.gov

For the development of a QSAR model, a dataset of benzophenone derivatives with known activities (e.g., UV absorption, biological activity) is required. nih.gov Various molecular descriptors, which are numerical representations of the chemical information of a molecule, are calculated. These descriptors can be constitutional, topological, geometrical, or electronic in nature.

Multiple linear regression (MLR) and other machine learning algorithms are then used to build a model that correlates these descriptors with the activity. nih.gov A robust QSAR model should have high statistical quality and predictive power, which is assessed through internal and external validation techniques. nih.gov Such models can significantly accelerate the discovery of new benzophenone derivatives with tailored properties for specific applications. researchgate.netchemrxiv.org

Table 2: Compound Names Mentioned in the Article

| Compound Name |

|---|

| 2-Acetoxy-4'-heptyloxybenzophenone |

Applications of 2 Acetoxy 4 Heptyloxybenzophenone in Advanced Materials Science

Role as a Photostabilizer in Polymer Systems

2-Acetoxy-4'-heptyloxybenzophenone is a valuable photostabilizer for a wide range of polymeric materials. Its primary function is to protect polymers from the degradative effects of ultraviolet (UV) radiation, thereby extending their service life and maintaining their mechanical and aesthetic properties.

The photostabilizing effect of 2-Acetoxy-4'-heptyloxybenzophenone is rooted in the fundamental photophysical properties of its core structure, which is closely related to 2-hydroxybenzophenones. longchangchemical.comresearchgate.net While the acetoxy group at the 2-position must first be hydrolyzed to a hydroxyl group to become fully active, this transformation often occurs within the polymer matrix under environmental exposure. Once the 2-hydroxy-4'-heptyloxybenzophenone is formed, it exhibits a highly efficient mechanism for dissipating harmful UV energy.

Upon absorption of UV radiation, the molecule is promoted to an excited singlet state. This is followed by an ultrafast excited-state intramolecular proton transfer (ESIPT) from the hydroxyl group to the carbonyl oxygen. researchgate.net This process creates a transient enol-like species in an excited state. This excited species then undergoes non-radiative decay back to the ground state keto form, releasing the absorbed energy as harmless heat into the surrounding polymer matrix. longchangchemical.com This rapid, cyclical process of tautomerization allows the molecule to dissipate large amounts of UV energy without undergoing any permanent chemical change, thus protecting the polymer from photodegradation. longchangchemical.comresearchgate.net The presence of substituents on the benzophenone (B1666685) rings can influence the absorption spectra and photophysical properties. nih.gov

The general mechanism for 2-hydroxybenzophenone (B104022) photostabilizers is depicted below:

| Step | Process | Description |

| 1 | UV Absorption | The 2-hydroxybenzophenone molecule absorbs a photon of UV light, transitioning to an excited electronic state (S1). |

| 2 | Excited-State Intramolecular Proton Transfer (ESIPT) | An ultrafast transfer of the proton from the hydroxyl group to the carbonyl oxygen occurs, forming an excited-state keto-enol tautomer. |

| 3 | Vibrational Relaxation/Internal Conversion | The excited tautomer rapidly returns to its ground state through non-radiative pathways, dissipating the absorbed energy as heat. |

| 4 | Reverse Proton Transfer | In the ground state, a reverse proton transfer occurs, regenerating the original keto form of the molecule, ready to absorb another UV photon. |

Beyond its primary function as a UV absorber, 2-Acetoxy-4'-heptyloxybenzophenone, particularly after its conversion to the hydroxyl form, can also inhibit photo-oxidative degradation through radical scavenging mechanisms. Upon excitation by UV light, benzophenone can enter a triplet excited state which is capable of abstracting hydrogen atoms from the polymer backbone. rsc.orgsemanticscholar.org This process generates polymer radicals that can then be stabilized or can combine to form cross-links. rsc.org

This hydrogen abstraction capability allows the benzophenone derivative to interrupt the radical chain reactions that lead to polymer degradation. columbia.edu The formation of a more stable radical on the benzophenone moiety effectively terminates the propagation of highly reactive polymer radicals. This dual action of UV absorption and radical scavenging makes 2-Acetoxy-4'-heptyloxybenzophenone a highly effective photostabilizer.

Integration into Coatings and Films for Enhanced Durability and Longevity

The incorporation of 2-Acetoxy-4'-heptyloxybenzophenone and similar derivatives into coatings and films is a well-established strategy to enhance their weatherability and long-term performance. wikipedia.org These additives are crucial for applications where materials are exposed to sunlight for extended periods, such as in automotive coatings, architectural finishes, and protective films for outdoor applications.

The heptyloxy group in 2-Acetoxy-4'-heptyloxybenzophenone enhances its compatibility with various polymer resins used in coatings, preventing issues like migration and leaching of the stabilizer. Benzophenone derivatives can be physically blended into the coating formulation or chemically grafted onto the polymer backbone to ensure permanent protection. acs.org The use of benzophenone as a photoinitiator can also induce cross-linking within the coating, improving its mechanical properties and resistance to environmental degradation. google.com

| Property | Benefit of Incorporating 2-Acetoxy-4'-heptyloxybenzophenone |

| UV Resistance | Prevents discoloration, chalking, and loss of gloss in coatings. |

| Mechanical Integrity | Reduces embrittlement and cracking of films upon UV exposure. |

| Adhesion | Maintains good adhesion of the coating to the substrate over time. |

| Clarity | Can be used in clear coats without significantly affecting transparency. |

Novel Applications in Optoelectronic Materials Research

The benzophenone core is a subject of significant interest in the field of organic electronics, particularly for the development of organic light-emitting diodes (OLEDs). researchgate.netnih.govpreprints.org Benzophenone derivatives are being explored as host materials for phosphorescent emitters and as components of thermally activated delayed fluorescence (TADF) emitters. nih.govpreprints.org

The key property of benzophenone in this context is its efficient intersystem crossing from the singlet to the triplet excited state. preprints.org This characteristic is crucial for harvesting both singlet and singlet excitons generated during the operation of an OLED, which can lead to significantly higher device efficiencies. researchgate.netnih.gov While direct research on 2-Acetoxy-4'-heptyloxybenzophenone in OLEDs is not widely published, its fundamental benzophenone structure suggests potential applicability. The acetoxy and heptyloxy substituents could be tailored to fine-tune the material's electronic properties, solubility, and film-forming characteristics for specific optoelectronic applications.

Research on Self-Healing and Responsive Materials Incorporating Benzophenone Moieties

The photoreactive nature of the benzophenone moiety is being harnessed in the design of innovative self-healing and responsive materials. rsc.org The principle behind this application lies in the ability of photo-excited benzophenone to abstract hydrogen atoms and induce the formation of cross-links within a polymer network. rsc.orgcolumbia.edumdpi.com

In a self-healing context, polymer chains functionalized with benzophenone groups can be used to repair damage. When a crack forms in the material, exposure to UV light can activate the benzophenone moieties in the vicinity of the crack. These excited benzophenones can then form new covalent bonds across the fractured surfaces, effectively "healing" the damage. This process can be controlled spatially and temporally by directing the UV light source. semanticscholar.org

The cross-linking can also be used to create responsive materials whose properties, such as stiffness or shape, can be altered on demand by light. This has potential applications in areas like soft robotics, adaptive optics, and smart textiles.

Degradation Mechanisms and Environmental Fate of Benzophenone Derivatives

Photolytic Degradation Pathways and Identification of Byproducts

There is no available information in the scientific literature concerning the photolytic degradation pathways of 2-Acetoxy-4'-heptyloxybenzophenone. Consequently, no degradation byproducts have been identified or characterized. While studies on other benzophenone (B1666685) derivatives exist, showing susceptibility to photodegradation, this specific information cannot be extrapolated to 2-Acetoxy-4'-heptyloxybenzophenone without dedicated research.

Oxidative and Hydrolytic Stability Research under Various Conditions

Specific research on the oxidative and hydrolytic stability of 2-Acetoxy-4'-heptyloxybenzophenone under various environmental conditions is not present in the available scientific literature. The ester linkage in the molecule suggests a potential for hydrolysis to 2-hydroxy-4'-heptyloxybenzophenone and acetic acid. However, the rate and extent of this hydrolysis under different pH and temperature conditions have not been experimentally determined for this compound. Similarly, its stability against common environmental oxidants remains uninvestigated.

Development of Advanced Analytical Methods for Degradation Product Characterization

Consistent with the lack of degradation studies, there are no published advanced analytical methods specifically developed for the characterization of degradation products of 2-Acetoxy-4'-heptyloxybenzophenone. While general analytical techniques for benzophenone derivatives exist, methods tailored to the unique degradation products of this specific compound have not been reported.

Synthesis and Investigation of 2 Acetoxy 4 Heptyloxybenzophenone Derivatives and Analogues

Systematic Structural Modifications and Their Research Implications

The systematic structural modification of 2-Acetoxy-4'-heptyloxybenzophenone and its analogues is a powerful tool for researchers to probe the structure-property relationships of this class of UV absorbers. By methodically altering different parts of the molecule, scientists can fine-tune its performance for specific applications.

One of the primary areas of modification is the alkoxy chain at the 4'-position . The length and branching of this alkyl chain can significantly impact the compound's solubility, compatibility with polymer matrices, and mobility within the material. For instance, increasing the chain length from a heptyloxy group to a longer one, such as a dodecyloxy group, can enhance its compatibility with nonpolar polymers and reduce its volatility, which is crucial for long-term stability in materials exposed to high temperatures.

Another key area for modification is the substituent on the benzoyl ring . Introducing various functional groups at different positions of the second aromatic ring can modulate the electronic properties of the entire molecule. These modifications can influence the maximum absorption wavelength (λmax) and the molar extinction coefficient, effectively tuning the UV absorption spectrum of the compound. For example, the introduction of electron-donating groups can lead to a bathochromic (red) shift in the absorption spectrum, allowing for the absorption of longer wavelength UV radiation.

The research implications of these systematic modifications are vast. They enable the rational design of novel UV absorbers with tailored properties, such as:

Broadened UV absorption profiles to protect against a wider range of damaging radiation.

Enhanced photostability to ensure a longer service life of the protected material.

Improved compatibility with a diverse range of materials, from plastics and coatings to cosmetics and textiles.

Reduced migration and leaching from the host material, which is important for both performance and safety.

Exploration of Diverse Substituent Effects on Photochemical and Material Properties

The photochemical and material properties of 2-Acetoxy-4'-heptyloxybenzophenone derivatives are intricately linked to the nature and position of substituents on the benzophenone (B1666685) scaffold. Both electron-donating and electron-withdrawing groups can cause a bathochromic shift in the maximum absorption wavelength (λmax) scialert.net. The substituents alter the charge distribution within the molecule, which in turn affects the strength of the intramolecular hydrogen bond in the parent 2-hydroxybenzophenone (B104022) derivatives researchgate.net. This hydrogen bond is a key element in their mechanism of UV absorption and energy dissipation.

The introduction of different substituents can lead to varied changes in the hydrogen bond strength. For instance, halogen groups and electron-withdrawing groups like nitro (-NO2) or cyano (-CN) can increase the strength of the hydrogen bond. Conversely, electron-donating groups such as amino (-NH2) or methoxy (-OCH3) can decrease its strength researchgate.net. The position of the substituent also plays a significant role, with substituents on the benzoyl ring (the Y-site) having a more pronounced effect on the hydrogen bonding than those on the resorcinol-derived ring (the X-site) researchgate.net.

The following interactive data table illustrates the effect of various substituents on the maximum absorption wavelength (λmax) of 2,4-dihydroxy dibenzophenone derivatives, providing insight into how similar substitutions might affect 2-Acetoxy-4'-heptyloxybenzophenone analogues.

| Compound | Substituent at 4'-position | Maximum Absorption Wavelength (λmax) in nm |

| 1 | -H | 322.0 |

| 2 | -F | 323.2 |

| 3 | -Cl | 324.8 |

| 4 | -Br | 327.4 |

| 5 | -I | 325.2 |

| 6 | -CH3 | 323.8 |

| 7 | -C2H5 | 324.2 |

| 8 | -OCH3 | 325.8 |

| 9 | -NO2 | 326.4 |

Data sourced from a study on 2,4-dihydroxy dibenzophenone derivatives in ethanol. This table serves as a representative example of substituent effects in benzophenone systems.

These shifts in λmax are critical for designing UV absorbers that target specific regions of the UV spectrum. Beyond the absorption wavelength, substituents also influence other important properties such as molar absorptivity, photostability, and thermal stability. For example, increasing the molecular weight by adding larger substituents can reduce the volatility of the UV absorber, making it more suitable for high-temperature processing of polymers.

Comparative Studies with Other Benzophenone-Based UV Absorbers and Stabilizers

To fully appreciate the potential of 2-Acetoxy-4'-heptyloxybenzophenone and its derivatives, it is essential to compare their properties with other established benzophenone-based UV absorbers and stabilizers. Commercially available benzophenone UV absorbers, often referred to by trade names like UV-9, UV-531, and UV-284, provide a benchmark for performance.

UV-531 (2-hydroxy-4-n-octyloxybenzophenone) is a widely used UV absorber and is structurally very similar to the hydroxylated precursor of the title compound. It is known for its strong UV absorption, low volatility, and good compatibility with a range of polymers. A key difference lies in the 2-position, where 2-Acetoxy-4'-heptyloxybenzophenone has an acetoxy group instead of a hydroxyl group. This modification could potentially alter the photostabilization mechanism and the compound's interaction with the polymer matrix.

UV-9 (2-hydroxy-4-methoxybenzophenone) is another common benzophenone UV absorber. Compared to the heptyloxy derivative, the methoxy group in UV-9 results in a lower molecular weight, which can lead to higher volatility and a greater tendency to migrate out of materials. The longer heptyloxy chain in 2-Acetoxy-4'-heptyloxybenzophenone would likely give it better permanence in the material.

The following table provides a comparative overview of the properties of some common benzophenone-based UV absorbers.

| UV Absorber | Chemical Name | Key Features |

| Hypothetical 2-Acetoxy-4'-heptyloxybenzophenone | 2-Acetoxy-4'-heptyloxybenzophenone | Potentially acts as a pro-stabilizer; good compatibility due to the heptyloxy chain. |

| UV-531 | 2-hydroxy-4-n-octyloxybenzophenone | Excellent compatibility with polyolefins, low volatility, strong UV-A absorption. researchgate.net |

| UV-9 | 2-hydroxy-4-methoxybenzophenone | Good general-purpose UV absorber, but can be more volatile than higher molecular weight analogues. |

| UV-284 | 2-hydroxy-4-dodecyloxybenzophenone | Very low volatility and migration due to the long dodecyloxy chain. |

| UV-P | 2-(2'-hydroxy-5'-methylphenyl)benzotriazole | A different class of UV absorber (benzotriazole), often used for comparison due to its high photostability. |

Comparative studies often focus on several key performance metrics:

UV Absorption Spectrum: The range of UV radiation absorbed and the molar extinction coefficient at the λmax.

Photostability: The ability of the UV absorber to withstand prolonged exposure to UV radiation without degrading.

Thermal Stability: The ability to withstand high temperatures during polymer processing without decomposition.

Compatibility and Migration: The ability to be easily incorporated into a material and remain there over time without leaching to the surface.

The performance of a UV absorber is also highly dependent on the polymer matrix in which it is used. Therefore, comparative studies are often conducted in specific polymers like polyethylene, polypropylene, or PVC to determine the most effective stabilizer for a given application. The investigation of 2-Acetoxy-4'-heptyloxybenzophenone and its derivatives contributes to the ongoing development of more efficient and durable light stabilizers for a wide array of materials.

Future Research Directions and Emerging Trends for 2 Acetoxy 4 Heptyloxybenzophenone

Advanced Material Design and Functionalization Strategies

Future research into 2-Acetoxy-4'-heptyloxybenzophenone is likely to focus on its incorporation into novel material designs and the development of advanced functionalization strategies. The inherent properties of the benzophenone (B1666685) scaffold, combined with the specific substituents of this derivative, make it a versatile building block for a new generation of high-performance materials.

One promising avenue of research is the development of polymerizable derivatives of 2-Acetoxy-4'-heptyloxybenzophenone. By chemically modifying the molecule to include a reactive group, such as a methacrylate or vinyl moiety, it can be covalently bonded into a polymer backbone. This approach offers significant advantages over traditional methods of simply blending the UV absorber into the polymer matrix. Covalent incorporation would prevent the migration and leaching of the stabilizer over time, leading to enhanced durability and long-term performance of the material. Research in this area could explore various polymerization techniques, such as emulsion or suspension polymerization, to create novel copolymers with integrated UV protection.

Furthermore, the functional groups of 2-Acetoxy-4'-heptyloxybenzophenone provide opportunities for targeted modification to enhance its performance in specific applications. For instance, the heptyloxy chain could be lengthened or branched to improve compatibility with different polymer matrices, or the acetoxy group could be replaced with other functional moieties to introduce additional properties, such as antioxidant or flame-retardant capabilities.

Table 1: Potential Functionalization Strategies for 2-Acetoxy-4'-heptyloxybenzophenone

| Functionalization Strategy | Target Property Enhancement | Potential Application |

| Introduction of a polymerizable group (e.g., methacrylate) | Reduced migration and leaching | Long-lasting UV protection in coatings and films |

| Modification of the heptyloxy chain length | Improved polymer compatibility | Tailored stabilization for specific polymers (e.g., polyolefins, polyamides) |

| Replacement of the acetoxy group with an antioxidant moiety | Combined UV and oxidative stability | Protection of materials in harsh environments |

| Attachment of a flame-retardant group | Enhanced fire safety | Development of multifunctional additives for plastics |

Synergistic Effects with Other Stabilizers and Additives in Polymer Systems

The performance of UV absorbers is often significantly enhanced when used in combination with other types of stabilizers. A key area of future research for 2-Acetoxy-4'-heptyloxybenzophenone will be the investigation of its synergistic effects with other additives, particularly Hindered Amine Light Stabilizers (HALS).

UV absorbers like 2-Acetoxy-4'-heptyloxybenzophenone work by absorbing harmful UV radiation and dissipating it as heat. HALS, on the other hand, function by scavenging free radicals that are formed during the photodegradation process. The combination of these two mechanisms provides a more comprehensive level of protection than either stabilizer could achieve on its own. Future studies should focus on identifying the optimal ratios of 2-Acetoxy-4'-heptyloxybenzophenone to various HALS compounds to maximize this synergistic effect in different polymer systems.

Research could also explore the interactions of 2-Acetoxy-4'-heptyloxybenzophenone with other additives, such as antioxidants, flame retardants, and plasticizers. Understanding these interactions is crucial for formulating advanced polymer systems with a tailored balance of properties. For example, the presence of an antioxidant could help to mitigate any thermal degradation of the UV absorber itself, further extending the service life of the material.

Table 2: Potential Synergistic Combinations with 2-Acetoxy-4'-heptyloxybenzophenone

| Additive Class | Mechanism of Synergy | Potential Benefit |

| Hindered Amine Light Stabilizers (HALS) | Complementary stabilization mechanisms (UV absorption and radical scavenging) | Enhanced long-term photostability of the polymer |

| Antioxidants | Prevention of thermal degradation of the UV absorber | Improved performance at elevated temperatures |

| Flame Retardants | Multifunctional protection against both UV radiation and fire | Development of safer and more durable materials for demanding applications |

Integration into Nanotechnology and Hybrid Material Systems

The integration of 2-Acetoxy-4'-heptyloxybenzophenone into nanotechnology and hybrid material systems represents a frontier of materials science with immense potential. Nanoparticles, with their high surface area-to-volume ratio, can serve as effective carriers for UV absorbers, leading to improved dispersion and efficiency.

One promising approach is the encapsulation of 2-Acetoxy-4'-heptyloxybenzophenone within nanocarriers, such as silica or polymer nanoparticles. This would not only protect the UV absorber from degradation but also allow for its controlled release over time. Such systems could find applications in advanced coatings, where a long-lasting and uniform distribution of the stabilizer is critical. Research in this area could focus on developing different nanoencapsulation techniques and characterizing the release kinetics of the UV absorber from the nanocarriers.

Another exciting direction is the development of hybrid organic-inorganic materials that incorporate 2-Acetoxy-4'-heptyloxybenzophenone. For example, the molecule could be chemically grafted onto the surface of inorganic nanoparticles, such as titanium dioxide or zinc oxide, which are themselves effective UV blockers. This would create a multifunctional hybrid material with enhanced UV-absorbing capabilities across a broader spectrum of wavelengths.

Development of More Sustainable and Atom-Economical Synthesis Routes

As with all chemical manufacturing, there is a growing demand for more sustainable and environmentally friendly synthesis methods. Future research on 2-Acetoxy-4'-heptyloxybenzophenone should prioritize the development of "green" synthesis routes that minimize waste and energy consumption.

The classical synthesis of benzophenones often involves Friedel-Crafts acylation, which can generate significant amounts of acidic waste. Alternative, more atom-economical methods should be explored. For example, catalytic routes using solid acid catalysts could replace traditional Lewis acids, leading to easier separation and reduced environmental impact. The principles of green chemistry, such as the use of renewable starting materials and solvents, should also be integrated into the synthesis design.

Furthermore, a thorough life cycle assessment of the entire manufacturing process, from raw material extraction to final product formulation, would provide valuable insights into the environmental footprint of 2-Acetoxy-4'-heptyloxybenzophenone and identify areas for improvement.

Expanding Computational and Experimental Methodologies for Comprehensive Understanding

A deeper, more fundamental understanding of the photophysical and photochemical properties of 2-Acetoxy-4'-heptyloxybenzophenone is essential for its rational design and application in advanced materials. Future research should leverage a combination of advanced computational and experimental methodologies to achieve this.

Computational modeling, using techniques such as Density Functional Theory (DFT) and Time-Dependent DFT (TD-DFT), can provide valuable insights into the electronic structure and excited-state dynamics of the molecule. These methods can be used to predict its UV absorption spectrum, assess its photostability, and understand the mechanisms by which it dissipates absorbed energy. Such computational studies can guide the design of new benzophenone derivatives with tailored photophysical properties.

On the experimental front, advanced spectroscopic techniques, such as transient absorption spectroscopy and fluorescence lifetime measurements, can be employed to probe the excited-state dynamics of 2-Acetoxy-4'-heptyloxybenzophenone in real-time. These experiments can provide crucial data to validate and refine the computational models. A combined computational and experimental approach will be instrumental in building a comprehensive understanding of this important molecule and unlocking its full potential in materials science.

Q & A

Basic Research Questions

Q. What are the recommended methods for synthesizing 2-Acetoxy-4'-heptyloxybenzophenone, and how do reaction conditions influence yield?

- Methodology : Synthesis typically involves Friedel-Crafts acylation or esterification of precursor benzophenones. For example, pH-controlled reactions (pH 3–6) are critical for optimizing intermediates, as seen in analogous acetophenone syntheses . Use inert atmospheres (e.g., nitrogen) to prevent oxidation of heptyloxy groups. Purification via steam distillation followed by solvent extraction (e.g., benzene) and reduced-pressure rectification is recommended .

- Key Parameters : Monitor reaction progress using TLC or HPLC. Adjust stoichiometry of acylating agents (e.g., acetyl chloride) to minimize side products.

Q. How should researchers characterize the purity and structural integrity of 2-Acetoxy-4'-heptyloxybenzophenone?

- Analytical Techniques :

- Spectroscopy : NMR (¹H/¹³C) to confirm acetoxy and heptyloxy substituents. Compare chemical shifts with analogous compounds (e.g., 2-Hydroxy-4-methoxybenzophenone, δ 6.5–7.8 ppm for aromatic protons) .

- Chromatography : HPLC with UV detection (λ ~280 nm) for purity assessment .

- Mass Spectrometry : High-resolution MS to verify molecular ion peaks (expected m/z ~358.4 for C₂₂H₂₆O₄) .

Q. What safety protocols are essential when handling 2-Acetoxy-4'-heptyloxybenzophenone in the laboratory?

- Hazard Mitigation :

- Use fume hoods and personal protective equipment (PPE: gloves, goggles, lab coats) to avoid inhalation/contact, as benzophenone derivatives often exhibit acute toxicity .

- Avoid dust formation; handle solids in well-ventilated areas .

- Dispose of waste via approved hazardous waste facilities to prevent environmental contamination .

Advanced Research Questions

Q. How can researchers resolve contradictions in spectroscopic data (e.g., NMR splitting patterns) for 2-Acetoxy-4'-heptyloxybenzophenone?

- Contradiction Analysis :

- Variable Temperature NMR : Use to distinguish dynamic effects (e.g., rotational barriers of the heptyloxy chain) from structural isomers .

- Computational Modeling : Compare experimental NMR shifts with DFT-calculated values (e.g., B3LYP/6-31G* basis set) to validate assignments .

- Isotopic Labeling : Introduce deuterated analogs to simplify splitting patterns in crowded spectral regions .

Q. What experimental designs are optimal for assessing the photostability of 2-Acetoxy-4'-heptyloxybenzophenone under UV exposure?

- Photodegradation Protocol :

- Accelerated Testing : Expose samples to UV light (λ = 254–365 nm) in a controlled chamber. Monitor degradation via UV-Vis spectroscopy at intervals (e.g., 0, 24, 48 hrs) .

- Product Identification : Use LC-MS to detect photoproducts (e.g., deacetylated or hydroxylated derivatives) .

- Quantum Yield Calculation : Measure reaction rates under varying light intensities to quantify photolytic efficiency .

Q. How can researchers address discrepancies in solubility data across different solvent systems?

- Methodological Refinement :

- Phase Solubility Studies : Systematically test solubility in polar (e.g., ethanol, DMSO) and nonpolar solvents (e.g., hexane) at controlled temperatures (20–40°C) .

- Hansen Solubility Parameters : Calculate HSP values to predict compatibility with novel solvents .

- Co-Solvency Approaches : Use blends (e.g., ethanol-water) to enhance solubility for biological assays .

Q. What strategies mitigate batch-to-batch variability in the synthesis of 2-Acetoxy-4'-heptyloxybenzophenone?

- Process Optimization :

- Design of Experiments (DoE) : Apply factorial designs to identify critical factors (e.g., temperature, catalyst loading) affecting yield and purity .

- In-Line Monitoring : Use FTIR or Raman spectroscopy for real-time reaction tracking .

- Quality Control : Implement strict SOPs for raw material sourcing (e.g., heptanol purity ≥98%) and post-synthesis crystallization .

Ecological and Stability Considerations

Q. How can researchers evaluate the environmental impact of 2-Acetoxy-4'-heptyloxybenzophenone in aquatic systems?

- Ecotoxicology Assays :

- Acute Toxicity Testing : Expose Daphnia magna or Danio rerio to graded concentrations (0.1–100 mg/L) and measure LC₅₀ values .

- Biodegradation Studies : Use OECD 301 protocols to assess microbial degradation rates in water/sediment systems .

- Bioaccumulation Potential : Calculate logP values (estimated ~4.2) to predict partitioning into lipid tissues .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.